

Application Note: A Validated HPLC Method for the Quantification of Indacaterol Acetate

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Compound of Interest

Compound Name: Indacaterol Acetate

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Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of **Indacaterol Acetate** in bulk drug and pharmaceutical dosage forms. The method is demonstrated to be simple, precise, and accurate, making it suitable for routine quality control and stability studies. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

Indacaterol is an inhaled ultra-long-acting β 2-adrenergic agonist used for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Accurate and reliable analytical methods are crucial for determining the potency and ensuring the quality of **Indacaterol Acetate** in pharmaceutical products. This document provides a detailed protocol for an HPLC method that effectively separates and quantifies **Indacaterol Acetate**.

Chemical and Physical Properties of Indacaterol Acetate

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₂₆ H ₃₂ N ₂ O ₅ [3] |
| Molecular Weight | 452.5 g/mol [3] |
| IUPAC Name | acetic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one[3] |
| Appearance | As the maleate salt, it is a white to very slightly grayish or very slightly yellowish powder. |
| Solubility | Soluble in methanol. |

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Condition |
|----------------------|--|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | YMC Triart, C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile and 0.05M KH ₂ PO ₄ Buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 50:50 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 μL |
| Column Temperature | 35°C |
| Detection Wavelength | 260 nm |
| Run Time | 10 minutes |

Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.05M solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC grade water. Adjust the pH of the buffer to 3.0 using orthophosphoric acid. Mix the buffer and acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.

Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of **Indacaterol Acetate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.

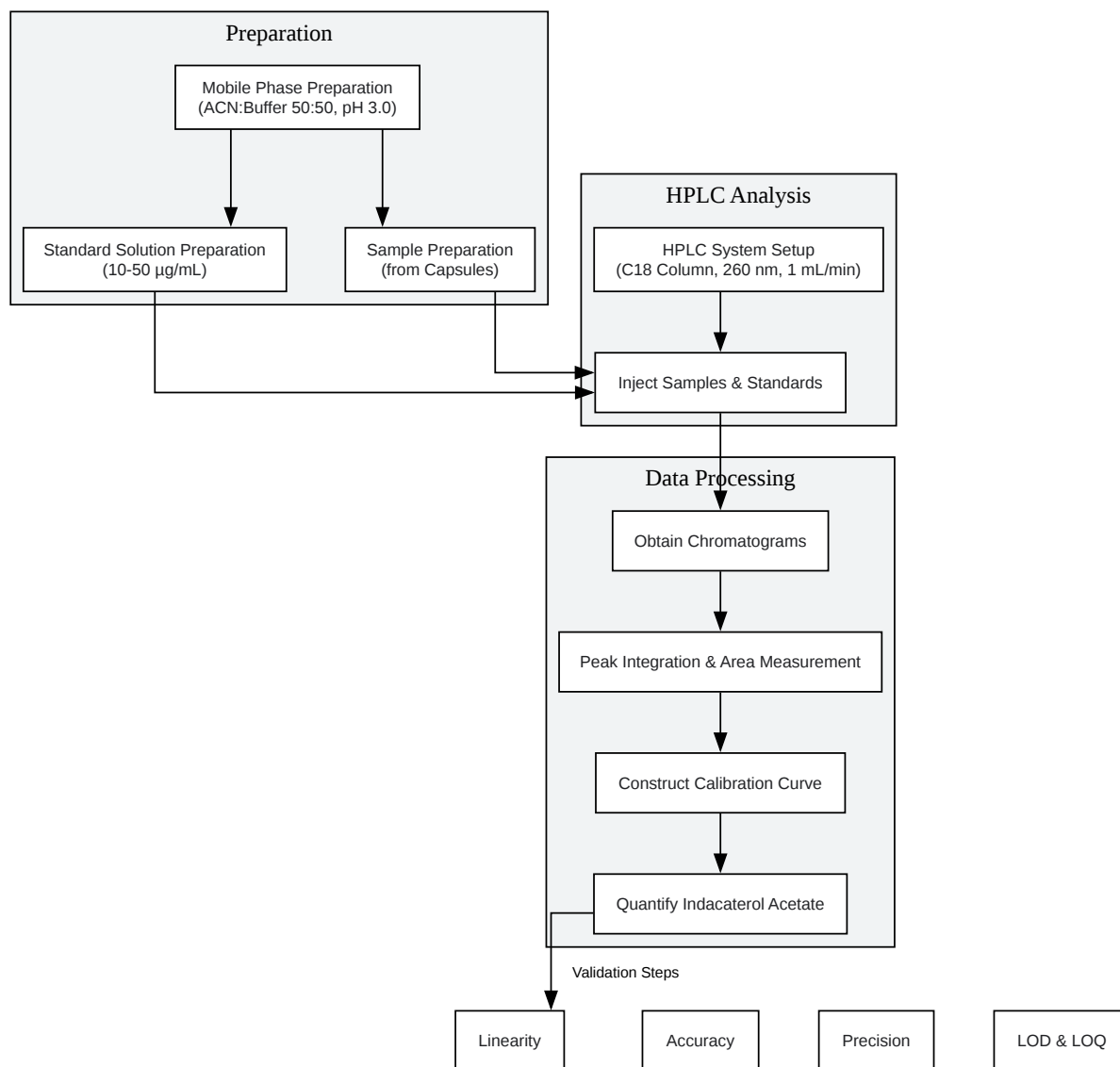
Sample Preparation (from Capsules): Empty and weigh the contents of 20 capsules to determine the average weight. Transfer a quantity of the powder equivalent to 1.5 mg of Indacaterol to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Make up the volume to the mark with the mobile phase. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R1) guidelines, and the results are summarized below.

| Validation Parameter | Result |
|---|-----------------------|
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r ²) | > 0.999 |
| Accuracy (% Recovery) | 99.97 - 100.4% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.146 µg/mL |
| Limit of Quantification (LOQ) | 0.442 µg/mL |
| Retention Time | Approximately 4.3 min |

Experimental Workflow



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Caption: Workflow for HPLC Method Development and Validation of **Indacaterol Acetate**.

Stability-Indicating Nature

Forced degradation studies can be performed to demonstrate the stability-indicating nature of the method. These studies involve exposing the drug substance to various stress conditions such as acid, base, oxidation, heat, and light. The method should be able to separate the intact drug from any degradation products. Studies have shown that Indacaterol is susceptible to degradation under acidic and alkaline conditions.

Conclusion

The described RP-HPLC method is a reliable and validated approach for the quantification of **Indacaterol Acetate** in pharmaceutical formulations. The method is linear, accurate, and precise, making it a valuable tool for quality control laboratories. The simple mobile phase and isocratic elution contribute to the method's robustness and cost-effectiveness. This application note provides a comprehensive protocol that can be readily implemented by researchers and analysts in the pharmaceutical industry.

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